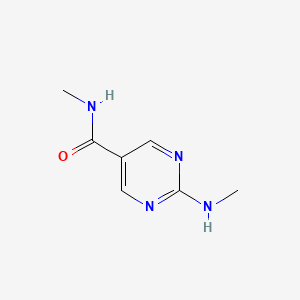

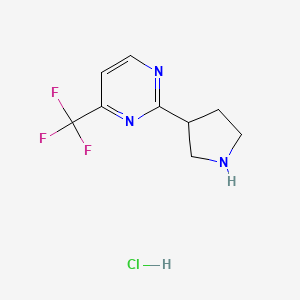

![molecular formula C22H20N2O4 B2837852 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide CAS No. 946319-46-6](/img/structure/B2837852.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds . The spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS corroborated the proposed molecular structures of the final compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques . These include 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, initial benzoyl chlorides were stirred with amines in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine to acquire the target compounds .科学的研究の応用

Organic Synthesis and Catalysis

Research has demonstrated the utility of related compounds in organic synthesis, particularly in Rh(III)-catalyzed reactions. For instance, a study by Rakshit et al. (2011) outlines an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, highlighting the versatility and high yield of this process (Rakshit, Grohmann, Besset, & Glorius, 2011). Additionally, Shi et al. (2015) describe a one-pot cascade synthesis of diverse N-methoxyisoquinolinediones via Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization, extending the developed Rh(III) catalysis for new analogs of marketed drugs (Shi, Zhou, Yan, Jia, Liu, Song, Xu, & Yi, 2015).

Pharmaceutical Development

A number of studies have investigated the potential of tetrahydroisoquinoline derivatives in pharmaceutical applications. For example, Chan et al. (1998, 2000) identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with promising anticonvulsant activity through high-throughput screening, offering insights into their therapeutic potential (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998)(Chan, Hadley, Harling, Herdon, Orlek, Riley, Stead, Stean, Thompson, Upton, & Ward, 2000). Another study by Aneja et al. (2006) on the rational design of microtubule-targeting anti-breast cancer drugs further exemplifies the pharmacological applications of such compounds, showcasing their efficacy and safety in cancer treatment (Aneja, Lopus, Zhou, Vangapandu, Ghaleb, Yao, Nettles, Zhou, Gupta, Panda, Chandra, & Joshi, 2006).

Material Science and Biological Studies

Moreover, compounds with similar structural frameworks have been evaluated for their biological activities. The study by Berry et al. (1997) on 5-substituted isoquinolin-1-ones synthesizes derivatives for potential pro-drug applications in cancer therapy, underscoring their bioreductive activation for selective therapeutic drug release in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).

作用機序

Target of Action

Similar compounds have been found to interact withDisintegrin and metalloproteinase domain-containing protein 28 . This protein plays a crucial role in various biological processes, including cell adhesion and migration.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-18-10-7-16(8-11-18)21(25)23-17-9-6-15-4-2-12-24(19(15)14-17)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCYUQCIJUKKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)

![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2837779.png)

![6-(4-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2837780.png)

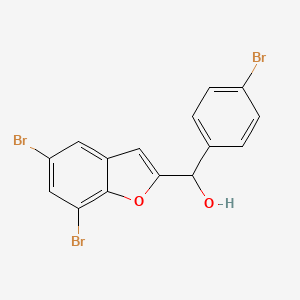

![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)

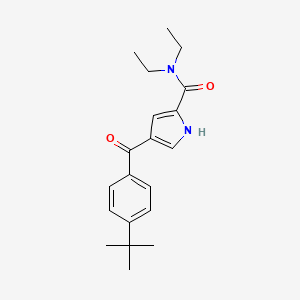

![1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2837790.png)